molecular formula C25H27NO4 B3990270 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B3990270
M. Wt: 405.5 g/mol
InChI Key: GNLCHJHSIYMFMX-UHFFFAOYSA-N
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Description

4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butylphenyl group and a benzoate ester linked through an isoindoline moiety, which contributes to its distinct chemical behavior.

Properties

IUPAC Name

(4-tert-butylphenyl) 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c1-25(2,3)17-10-14-19(15-11-17)30-24(29)16-8-12-18(13-9-16)26-22(27)20-6-4-5-7-21(20)23(26)28/h8-15,20-21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLCHJHSIYMFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-tert-butylphenol with 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylphenyl group, where halogens or other substituents can be introduced using reagents like sodium halides under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The isoindoline moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

    4-tert-butylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Differing by the position of the isoindoline moiety, which affects its reactivity and applications.

    4-tert-butylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate:

The uniqueness of 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate lies in its specific structural arrangement, which provides distinct reactivity and interaction profiles compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
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4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

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